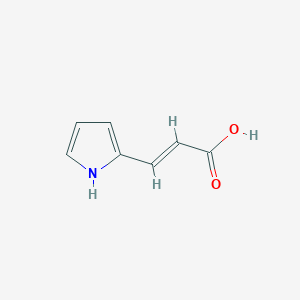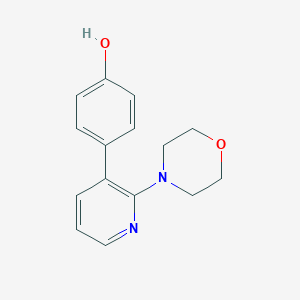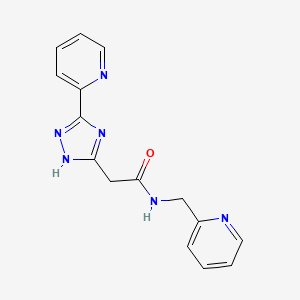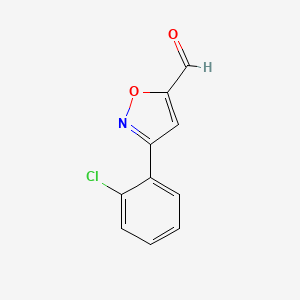![molecular formula C13H23N3O B2777696 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea CAS No. 1396685-03-2](/img/structure/B2777696.png)
3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea is a synthetic organic compound that features a urea functional group This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a but-2-yn-1-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea typically involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through a coupling reaction between an alkyne and an appropriate halide.
Introduction of the pyrrolidine ring: The but-2-yn-1-yl intermediate is then reacted with pyrrolidine under suitable conditions to form the pyrrolidin-1-ylbut-2-yn-1-yl intermediate.
Urea formation: The final step involves the reaction of the pyrrolidin-1-ylbut-2-yn-1-yl intermediate with tert-butyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the alkyne group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the urea nitrogen or the alkyne carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction could produce saturated or partially reduced compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
相似化合物的比较
Similar Compounds
1-(Tert-butyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea: Similar structure with a piperidine ring instead of a pyrrolidine ring.
1-(Tert-butyl)-3-(4-(morpholin-1-yl)but-2-yn-1-yl)urea: Contains a morpholine ring instead of a pyrrolidine ring.
1-(Tert-butyl)-3-(4-(azetidin-1-yl)but-2-yn-1-yl)urea: Features an azetidine ring instead of a pyrrolidine ring.
Uniqueness
3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea is unique due to the specific combination of functional groups and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-tert-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)15-12(17)14-8-4-5-9-16-10-6-7-11-16/h6-11H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDCBPXSXPZXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC#CCN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)
![1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2777617.png)

![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)
![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B2777630.png)
![Tert-butyl 4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2777633.png)
![methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2777634.png)
